2,6-Difluoro-4-(trifluoromethyl)pyridine
Overview
Description
2,6-Difluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and strong electron-withdrawing effects, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of active agrochemical and pharmaceutical ingredients . The specific targets can vary depending on the final compound synthesized.
Mode of Action
It’s known to act as a reactant in the preparation of aminopyridines through amination reactions . It can also serve as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives play a key role in the agrochemical and pharmaceutical industries . They are thought to influence biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
Similar compounds are known to have significant effects in the protection of crops from pests . In the pharmaceutical industry, several trifluoromethylpyridine derivatives have been granted market approval, and many candidates are currently undergoing clinical trials .
Action Environment
Also, precautionary measures against static discharges are recommended, indicating that certain environmental conditions could potentially affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of pyridine with a fluorinating agent such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). This process yields a mixture of fluorinated pyridines, including this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,6-Difluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
Uniqueness
2,6-Difluoro-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which confer distinct electronic properties. Compared to its analogs, this compound exhibits higher thermal stability and reactivity in nucleophilic substitution reactions, making it particularly useful in the synthesis of complex molecules .
Properties
IUPAC Name |
2,6-difluoro-4-(trifluoromethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARXFSMGFLTPED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378824-94-2 | |
Record name | 2,6-difluoro-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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